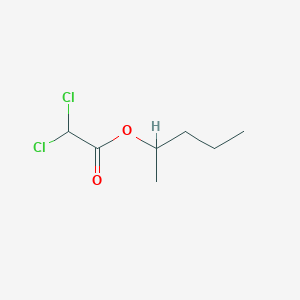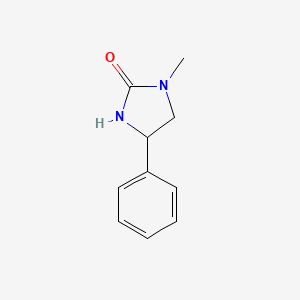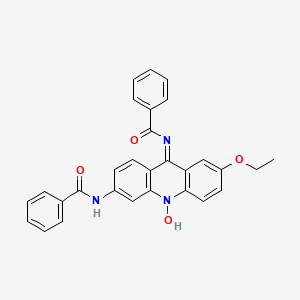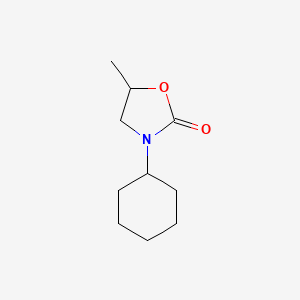
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a nitrophenyl group and four cyano groups
Vorbereitungsmethoden
The synthesis of 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions, which offers advantages such as easy workup, mild reaction conditions, and excellent yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways The cyclopropane ring and nitrophenyl group play crucial roles in its reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds such as:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
93255-97-1 |
|---|---|
Molekularformel |
C13H5N5O2 |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O2/c14-5-12(6-15)11(13(12,7-16)8-17)9-2-1-3-10(4-9)18(19)20/h1-4,11H |
InChI-Schlüssel |
VYEWLDFXTXNLRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
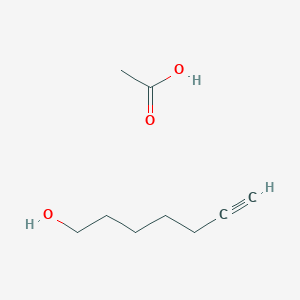
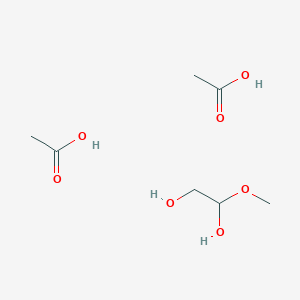
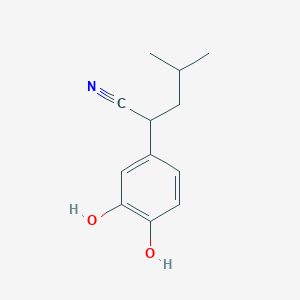

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
